molecular formula C15H14O8 B1230857 7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid

7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid

Cat. No. B1230857
M. Wt: 322.27 g/mol
InChI Key: RSFJMLCZHPZXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-b]chromene-9-carboxylic acid is an organic heterotricyclic compound that is 4,10-dihydro-1H,3H-pyrano[4,3-b]chromene substituted by hydroxy groups at positions 7 and 8, a methoxy group at position 1, a methyl group at position 3, an oxo group at position 10 and a carboxy group at position 9. Isolated from Chaetomium funicola it exhibits inhibitory activity against metallo-beta-lactamases. It has a role as an EC 3.5.2.6 (beta-lactamase) inhibitor and a Chaetomium metabolite. It is an organic heterotricyclic compound, a monocarboxylic acid, a member of catechols, a cyclic ketone and a cyclic ether.

Scientific Research Applications

Fluorescence Properties

The compound and its derivatives exhibit significant fluorescence properties. For instance, benzo[c]coumarin carboxylic acids, including 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid, have shown excellent fluorescence in ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds (Shi, Liang, & Zhang, 2017).

Binding with Metal Ions

The compound acts as a polyfunctional bidentate ligand in complexes with metal ions like Cd, Cu, Mg, Ni, Pb, Zn. This is especially relevant in the chemistry of humic and fulvic acids, where its ability to bind metals has been studied through DFT investigations (Fizer, Sidey, Milyovich, & Fizer, 2020).

Synthesis of Derivatives

Various derivatives of this compound have been synthesized for diverse applications. For example, 10-acetyl-7,9-dihydroxy-6H-benzo[c]chromen-6-one and its derivatives have been created for potential uses in chemical research (Mahmoud, El-Bassiouny, Azab, El-kady, & Rashed, 2009).

Anticancer Activities

Derivatives of this compound have been explored for their potential as anticancer agents. For instance, pyrano[2,3-f]chromene-4,8-dione derivatives have shown significant activity against various human cancer cell lines (Hongshuang et al., 2017).

Antioxidant Activity

Novel derivatives like 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones have been synthesized and evaluated for their antioxidant activities. The compound with an ortho-dihydroxy moiety exhibited excellent activity at lower concentrations (Saher et al., 2018).

properties

Product Name

7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid

Molecular Formula

C15H14O8

Molecular Weight

322.27 g/mol

IUPAC Name

7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid

InChI

InChI=1S/C15H14O8/c1-5-3-7-10(15(21-2)22-5)13(18)9-8(23-7)4-6(16)12(17)11(9)14(19)20/h4-5,15-17H,3H2,1-2H3,(H,19,20)

InChI Key

RSFJMLCZHPZXCW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(O1)OC)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O

synonyms

SB 236050
SB236050

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid
Reactant of Route 2
7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid
Reactant of Route 3
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7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid
Reactant of Route 4
7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid
Reactant of Route 5
7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid
Reactant of Route 6
7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid

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